molecular formula C20H18N4O2S B2570164 N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251709-88-2

N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2570164
CAS RN: 1251709-88-2
M. Wt: 378.45
InChI Key: QLVOERNQAYHLEI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and analyzed for their anti-inflammatory properties .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The reaction was monitored by thin layer chromatography (TLC) .

Mechanism of Action

Future Directions

The compounds were evaluated for anti-inflammatory activity and showed promising results . This suggests that they could be further developed and studied for potential use in treating inflammation.

properties

IUPAC Name

N-methyl-N-[2-[(2-methyl-1,3-benzothiazol-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-22-17-9-13(7-8-18(17)27-12)23-19(25)11-24(2)20(26)15-10-21-16-6-4-3-5-14(15)16/h3-10,21H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVOERNQAYHLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

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